4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one
Description
4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a fluoropyrimidinyl group
Properties
IUPAC Name |
4-[3-(2,4-dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FN4O2/c18-12-3-1-11(14(19)7-12)2-4-15(25)23-5-6-24(16(26)10-23)17-21-8-13(20)9-22-17/h1,3,7-9H,2,4-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJUCGGOZYFXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CCC2=C(C=C(C=C2)Cl)Cl)C3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the intermediate compoundsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoropyrimidinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can result in various substituted derivatives .
Scientific Research Applications
4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2,4-Dichlorophenyl)propanoyl]piperazin-2-one
- 1-(5-Fluoropyrimidin-2-yl)piperazin-2-one
- 2,4-Dichlorophenylpropanoic acid derivatives
Uniqueness
4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound 4-[3-(2,4-Dichlorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine core substituted with a fluoropyrimidine and a dichlorophenyl moiety. Its chemical formula is , and it has a molecular weight of approximately 392.27 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
- Antiviral Activity : Similar compounds have shown promise as antiviral agents, particularly against viruses by interfering with their replication processes.
- Antimicrobial Properties : The presence of the dichlorophenyl group suggests potential antimicrobial effects, which have been observed in related piperazine derivatives.
Biological Activity Data
A summary of key biological activities observed in studies involving similar compounds is presented in the table below:
Case Study 1: Antiviral Activity
In a study assessing the antiviral properties of similar piperazine derivatives, compounds demonstrated significant activity against Chikungunya virus (CHIKV). The modifications made to the pyrimidine ring were critical for enhancing antiviral efficacy. The compound's structure allowed it to effectively inhibit viral replication at low concentrations, suggesting a promising therapeutic avenue for viral infections .
Case Study 2: Anticancer Properties
Research evaluating the anticancer potential of related compounds indicated that they could induce apoptosis in various cancer cell lines. For instance, one derivative was able to rescue mouse immune cells significantly when tested against PD-1/PD-L1 interactions, showcasing its potential in immunotherapy applications .
Research Findings
Recent findings indicate that compounds with similar structural features exhibit a range of biological activities:
- Antiviral Efficacy : Compounds targeting viral replication mechanisms have been shown to possess selectivity indices greater than 60 against multiple virus strains, highlighting their potential as broad-spectrum antiviral agents .
- Mechanistic Insights : Studies have revealed that the incorporation of specific functional groups significantly impacts the biological activity and selectivity of these compounds, emphasizing the importance of structural optimization during drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
